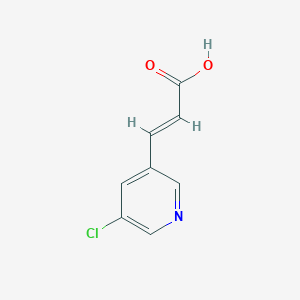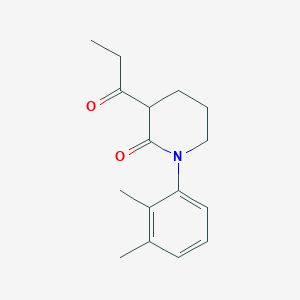![molecular formula C12H22N2O2 B13260929 3-(1,1-Dimethylpropyl)-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B13260929.png)
3-(1,1-Dimethylpropyl)-1-oxa-3,7-diazaspiro[4.5]decan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,1-Dimethylpropyl)-1-oxa-3,7-diazaspiro[45]decan-2-one is an organic compound with the molecular formula C12H22N2O2 It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,1-Dimethylpropyl)-1-oxa-3,7-diazaspiro[4.5]decan-2-one typically involves the following steps:
Formation of N-tert-butoxycarbonylketimine: Acetone (propanone) is converted to N-tert-butoxycarbonylketimine through an appropriate reaction.
Reaction with Aminobutanol: N-tert-butoxycarbonylketimine reacts with aminobutanol under suitable conditions to generate the desired spiro compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
3-(1,1-Dimethylpropyl)-1-oxa-3,7-diazaspiro[4.5]decan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(1,1-Dimethylpropyl)-1-oxa-3,7-diazaspiro[4.5]decan-2-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(1,1-Dimethylpropyl)-1-oxa-3,7-diazaspiro[4.5]decan-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-Oxa-3,8-diazaspiro[4.5]decan-2-one: This compound shares a similar spiro structure but differs in its substituents.
2,8-Diazaspiro[4.5]decan-3-one:
Uniqueness
3-(1,1-Dimethylpropyl)-1-oxa-3,7-diazaspiro[4.5]decan-2-one is unique due to its specific substituents and the resulting chemical properties. These unique features make it suitable for particular applications in scientific research and industry .
Properties
Molecular Formula |
C12H22N2O2 |
|---|---|
Molecular Weight |
226.32 g/mol |
IUPAC Name |
3-(2-methylbutan-2-yl)-1-oxa-3,9-diazaspiro[4.5]decan-2-one |
InChI |
InChI=1S/C12H22N2O2/c1-4-11(2,3)14-9-12(16-10(14)15)6-5-7-13-8-12/h13H,4-9H2,1-3H3 |
InChI Key |
SABLELKAIBRQPX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)N1CC2(CCCNC2)OC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


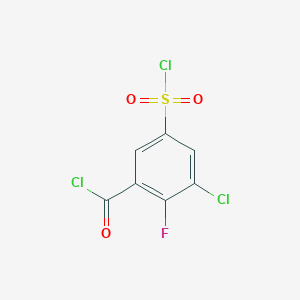
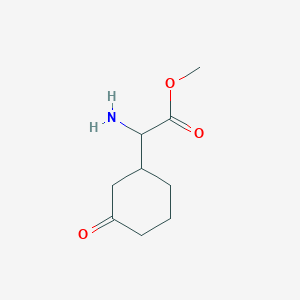
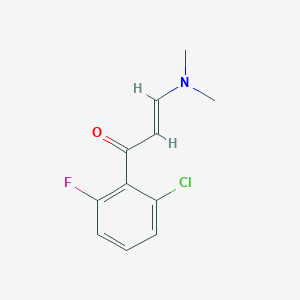
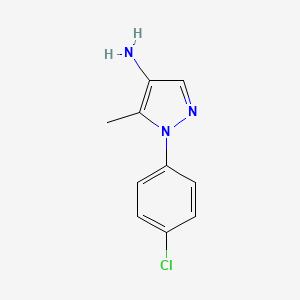
![n-Cyclobutylbenzo[d][1,3]dioxol-5-amine](/img/structure/B13260870.png)
![3-[(Propan-2-yloxy)methyl]-6-oxabicyclo[3.1.0]hexane](/img/structure/B13260872.png)
![3-[1-(2-Methoxyethyl)-1H-pyrrol-2-yl]pyridine](/img/structure/B13260881.png)
![4-{[1-(1,3-Thiazol-2-yl)ethyl]amino}pentan-1-ol](/img/structure/B13260884.png)

![2-{[(3-Bromophenyl)methyl]amino}-2-methylpropane-1,3-diol](/img/structure/B13260895.png)
